8-Azahypoxanthine

Description

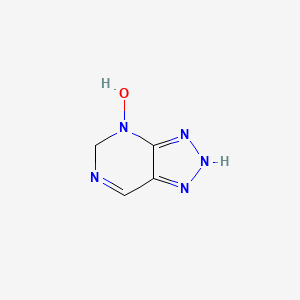

an antimalarial that inhibits hypoxanthine-guanine-xanthine phosphoribosyltransferase; structure

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dihydrotriazolo[4,5-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5O/c10-4-2-3(5-1-6-4)8-9-7-2/h1H,(H2,5,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEYCNOOAHGFHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NNN=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062590 | |

| Record name | 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 1,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2683-90-1 | |

| Record name | 3,6-Dihydro-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2683-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Azahypoxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002683901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Azahypoxanthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3,6-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 1,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Azahypoxanthine: A Technical Guide to its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Azahypoxanthine, a purine (B94841) analog, has garnered interest in the scientific community for its potential as an antitumor agent and an inhibitor of key enzymes in purine metabolism. This technical guide provides a comprehensive overview of the discovery, origin, and biological characterization of this compound. It details its inhibitory effects on hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and xanthine (B1682287) oxidase (XO), presenting available quantitative data and outlining experimental protocols for its study. Furthermore, this document elucidates the compound's impact on cellular signaling pathways, offering a valuable resource for researchers in oncology and drug development.

Introduction

This compound is a synthetic purine analog characterized by the substitution of a nitrogen atom for the carbon atom at the 8th position of the hypoxanthine (B114508) ring. This structural modification confers unique biological properties, primarily its ability to interfere with purine metabolism. As an antimetabolite, this compound has been investigated for its cytotoxic effects on cancer cells, stemming from its inhibition of crucial enzymes involved in nucleotide synthesis. This guide will delve into the historical context of its discovery, its synthetic origins, and the detailed mechanisms of its biological actions.

Discovery and Origin

The earliest mentions of this compound in scientific literature appear in the early 1970s, where its effects on mammalian cells were being investigated. A 1971 study, for instance, reported on the differential sensitivity of normal and malignant human cells to the compound, indicating that it was already a subject of research by that time.[1] While its discovery was a result of chemical synthesis, it is important to distinguish it from the naturally occurring and structurally related compound, 2-azahypoxanthine, which was isolated from the fairy ring-forming fungus Lepista sordida and identified as a plant growth regulator.[2][3] To date, this compound has not been reported to be of natural origin.

Synthesis

Experimental Workflow for the Synthesis of this compound Derivatives:

Caption: General synthesis scheme for 2-n-alkyl-8-azahypoxanthines.

Biological Activity and Mechanisms of Action

This compound exerts its biological effects primarily through the inhibition of two key enzymes in the purine metabolic pathway: Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) and Xanthine Oxidase (XO).

Inhibition of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)

HGPRT is a central enzyme in the purine salvage pathway, which recycles purine bases from the degradation of DNA and RNA.[4][5] By salvaging hypoxanthine and guanine, HGPRT allows cells to synthesize nucleotides with a lower energy cost compared to the de novo synthesis pathway. This compound acts as an inhibitor of HGPRT, disrupting this recycling process.[6] This inhibition is particularly detrimental to rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides.

Purine Salvage Pathway and Inhibition by this compound:

Caption: Inhibition of HGPRT by this compound in the purine salvage pathway.

Inhibition of Xanthine Oxidase (XO)

Xanthine oxidase is a critical enzyme in the catabolism of purines, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[7] Inhibition of XO can lead to a buildup of hypoxanthine and xanthine and a decrease in uric acid levels. While the inhibitory potential of various purine analogs on XO is well-documented, specific quantitative data for this compound is limited in the available literature.

Antitumor Activity

The antitumor activity of this compound is a direct consequence of its interference with purine metabolism. By inhibiting HGPRT, it deprives cancer cells of a key source of nucleotides necessary for DNA and RNA synthesis, thereby halting their proliferation.[6] In vitro studies have demonstrated that this compound can significantly reduce the cloning efficiency of cancer cell lines such as HeLa S3 cells.[6] Furthermore, it has shown the ability to inhibit the growth of subcutaneous adenocarcinoma tumors in mouse models.[6]

While the primary mechanism is understood to be the disruption of nucleotide synthesis, the specific downstream signaling pathways affected by this compound that lead to cell cycle arrest and apoptosis in cancer cells are not yet fully elucidated. General anticancer mechanisms often involve the modulation of pathways such as the PI3K/AKT and MAPK pathways, but direct evidence linking these to this compound is currently lacking.[8][9][10][11]

Quantitative Data

Quantitative data on the biological activity of this compound is not extensively reported in the public domain. The following table summarizes the available information.

| Target Enzyme | Compound | Metric | Value | Cell Line/System | Reference |

| HGPRT | This compound | Inhibition | Not specified | Not specified | [6] |

| - | This compound | Cloning Efficiency | ~0% at 10 µg/mL | HeLa S3 | [6] |

Experimental Protocols

Xanthine Oxidase Inhibition Assay

A common method to determine the inhibitory activity of a compound against xanthine oxidase is a spectrophotometric assay.[12][13][14]

Principle: The activity of xanthine oxidase is measured by monitoring the increase in absorbance at 293 nm, which corresponds to the formation of uric acid from xanthine. The presence of an inhibitor will decrease the rate of this reaction.

Materials:

-

Xanthine Oxidase

-

Xanthine (substrate)

-

Test compound (this compound)

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

-

96-well UV-transparent microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and xanthine in a 96-well plate.

-

Add various concentrations of the test compound (this compound) to the wells. Include a control with no inhibitor.

-

Initiate the reaction by adding xanthine oxidase to each well.

-

Immediately measure the absorbance at 293 nm at regular intervals for a set period.

-

Calculate the rate of uric acid formation (the slope of the absorbance vs. time curve).

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Workflow for Xanthine Oxidase Inhibition Assay:

Caption: Workflow for a typical xanthine oxidase inhibition assay.

HGPRT Inhibition Assay

The activity of HGPRT can be determined by measuring the conversion of a radiolabeled substrate, such as [14C]-hypoxanthine, into its corresponding nucleotide.[15] More modern, non-radioactive methods often employ a coupled-enzyme assay.[15]

Principle: The product of the HGPRT reaction, inosine (B1671953) monophosphate (IMP), is used as a substrate for a second enzyme, IMP dehydrogenase (IMPDH), which reduces NAD+ to NADH. The increase in NADH is monitored by absorbance at 340 nm. An inhibitor of HGPRT will reduce the rate of NADH production.

Materials:

-

Cell lysate or purified HGPRT

-

Hypoxanthine

-

PRPP

-

Test compound (this compound)

-

IMP Dehydrogenase (IMPDH)

-

NAD+

-

Reaction buffer

-

96-well plate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing buffer, hypoxanthine, PRPP, IMPDH, and NAD+ in a 96-well plate.

-

Add various concentrations of the test compound (this compound) to the wells.

-

Initiate the reaction by adding the cell lysate or purified HGPRT.

-

Monitor the increase in absorbance at 340 nm over time.

-

Calculate the rate of NADH formation.

-

Determine the percentage of inhibition and subsequently the Ki value.

Conclusion

This compound is a synthetic purine analog with established inhibitory activity against HGPRT and potential inhibitory effects on xanthine oxidase. Its ability to disrupt purine metabolism forms the basis of its antitumor properties, which have been demonstrated in both in vitro and in vivo models. While the foundational knowledge of its mechanism of action is in place, further research is required to fully elucidate the specific signaling pathways involved in its anticancer effects and to obtain more comprehensive quantitative data on its enzymatic inhibition. This technical guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this compound and to develop novel anticancer strategies targeting purine metabolism.

References

- 1. Differential sensitivity of human normal and malignant cells to this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fairy Chemicals, 2-Azahypoxanthine and 2-Aza-8-oxohypoxanthine, Regulate Carotenoid Accumulation in Citrus Juice Sacs in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Biosynthetic and Metabolic Genes of 2-Azahypoxanthine in Lepista sordida Based on Transcriptomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purine Salvage Mnemonic for USMLE [pixorize.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scispace.com [scispace.com]

- 8. Xanthine negatively regulates c-MYC through the PI3K/AKT signaling pathway and inhibits the proliferation, invasion, and migration of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. sciencellonline.com [sciencellonline.com]

- 14. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]

An In-depth Technical Guide to the Synthesis of 8-Azahypoxanthine

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Azahypoxanthine, also known as 2-azahypoxanthine (B601068) (AHX), is a purine (B94841) analog with significant biological activities, including plant growth regulation and inhibition of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Its potential applications in agriculture and medicine have driven the development of efficient synthetic routes. This technical guide provides a comprehensive overview of the primary chemical synthesis pathways for this compound and its key derivatives. It includes detailed experimental protocols, quantitative data, and visual representations of the synthetic and relevant biological pathways to facilitate research and development efforts.

Chemical Synthesis Pathways

The most practical and scalable synthesis of this compound originates from the readily available precursor, 5-aminoimidazole-4-carboxamide (B1664886) (AICA). The synthesis involves a two-step process: diazotization of AICA followed by cyclization. Furthermore, this core molecule can be elaborated to produce its biologically active metabolite, 2-aza-8-oxohypoxanthine (AOH), and its riboside derivative, 2-azahypoxanthine riboside (AHXr).

Synthesis of this compound (1)

The synthesis of this compound from 5-aminoimidazole-4-carboxamide hydrochloride (AICA·HCl) proceeds via the formation of a diazoimidazole carboxamide intermediate.

Figure 1: Chemical synthesis pathway of this compound (1).

Synthesis of 2-Aza-8-oxohypoxanthine (AOH) (2)

AOH is synthesized from this compound via an enzymatic oxidation reaction.

Figure 2: Enzymatic synthesis of 2-Aza-8-oxohypoxanthine (2).

Biomimetic Synthesis of 2-Azahypoxanthine Riboside (AHXr) (3)

The riboside of this compound can be synthesized from inosine (B1671953) in a multi-step biomimetic process.

Figure 3: Biomimetic synthesis of 2-Azahypoxanthine Riboside (3).

Quantitative Data Summary

The following table summarizes the yields for the synthesis of this compound and its derivatives as described in the experimental protocols.

| Compound | Starting Material | Step | Product | Yield (%) |

| 1 | AICA·HCl | Diazotization/Cyclization | This compound | 92 |

| 2 | This compound | Enzymatic Oxidation | 2-Aza-8-oxohypoxanthine | 98 |

| 3 | Inosine | Multi-step | 2-Azahypoxanthine Riboside | 45 (overall) |

Detailed Experimental Protocols

Synthesis of this compound (1)

-

Materials: 5-aminoimidazole-4-carboxamide hydrochloride (AICA·HCl), Sodium nitrite (B80452) (NaNO₂), Hydrochloric acid (HCl), Methanol (MeOH), Activated Carbon.

-

Procedure:

-

A solution of 5-aminoimidazole-4-carboxamide hydrochloride (1.0 eq) in 6 M HCl is added dropwise to a stirred solution of sodium nitrite (7.8 eq) in water at 0 °C over 30 minutes.

-

The mixture is stirred for an additional hour at 0 °C.

-

The resulting precipitate, 4-diazo-4H-imidazole-5-carboxamide (DICA), is collected by filtration, washed with cold water and then tetrahydrofuran, and dried at room temperature. The yield is quantitative.

-

A suspension of the crude DICA (1.0 eq) in methanol is stirred at 60 °C for 10 hours.

-

After cooling, activated carbon is added, and the mixture is stirred for 12 hours at room temperature.

-

The mixture is filtered, and the solvent is evaporated under reduced pressure to yield this compound as a white powder.

-

-

Purification: The crude product can be purified by recrystallization from water.

-

Characterization: The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of 2-Aza-8-oxohypoxanthine (AOH) (2)

-

Materials: this compound (1), Xanthine oxidase, Potassium phosphate buffer (pH 7.5).

-

Procedure:

-

This compound (1.0 eq) is dissolved in potassium phosphate buffer (pH 7.5).

-

Xanthine oxidase is added to the solution.

-

The reaction mixture is stirred at room temperature and monitored by HPLC until the starting material is consumed.

-

The product can be isolated by preparative HPLC.

-

-

Purification: Lyophilization of the collected HPLC fractions yields pure 2-aza-8-oxohypoxanthine.

Biomimetic Synthesis of 2-Azahypoxanthine Riboside (AHXr) (3)

-

Materials: Inosine, Triisopropylsilyl chloride (TIPSCl), Imidazole (B134444), Ammonia (B1221849) in Methanol, Sodium nitrite (NaNO₂), Acetic acid (AcOH), Tetrabutylammonium (B224687) fluoride (B91410) (TBAF).

-

Procedure:

-

Protection of Inosine: Inosine is reacted with triisopropylsilyl chloride in the presence of imidazole to protect the hydroxyl groups of the ribose moiety.

-

Ring Opening: The protected inosine is treated with ammonia in methanol to open the pyrimidine (B1678525) ring, yielding the protected 5-aminoimidazole-4-carboxamide riboside (AICAr).

-

Diazotization: The protected AICAr is diazotized using sodium nitrite in acetic acid to form the corresponding diazo derivative (DICAr).

-

Cyclization: The protected DICAr is heated to induce cyclization to the protected 2-azahypoxanthine riboside.

-

Deprotection: The silyl protecting groups are removed using tetrabutylammonium fluoride to give the final product, 2-azahypoxanthine riboside.

-

-

Purification: The final product is purified by silica (B1680970) gel column chromatography.

Relevant Biological Pathways

Fungal Biosynthesis of this compound

In the fairy ring-forming fungus Lepista sordida, this compound is biosynthesized from 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), an intermediate in the de novo purine biosynthesis pathway. This novel pathway involves the action of nitric oxide (NO) produced by NO synthase (NOS).

Figure 4: Fungal biosynthetic pathway of this compound.

Inhibition of Purine Salvage Pathway

This compound is a known inhibitor of hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a key enzyme in the purine salvage pathway. This pathway recycles purine bases from the degradation of DNA and RNA. By inhibiting HGPRT, this compound disrupts the normal synthesis of purine nucleotides.

Figure 5: Inhibition of the Purine Salvage Pathway by this compound.

Plant Growth Regulation

As a plant growth regulator, this compound has been shown to influence the expression of genes associated with various plant hormone and stress-response pathways. Transcriptomic analysis in Arabidopsis thaliana revealed that this compound treatment leads to the activation of genes related to abscisic acid (ABA), ethylene, jasmonic acid (JA), and salicylic (B10762653) acid (SA) signaling, while also affecting cytokinin pathways. This suggests a complex interplay where this compound acts as a signaling molecule that modulates the plant's response to its environment.

Figure 6: this compound's influence on plant hormone and stress pathways.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound and its important derivatives. The described chemical and biosynthetic pathways offer researchers scalable and efficient methods to produce these compounds for further investigation. The elucidation of its roles in inhibiting the purine salvage pathway and modulating plant growth signaling opens avenues for the development of novel therapeutics and agricultural agents. The provided protocols and pathway diagrams serve as a valuable resource for scientists and professionals in the fields of chemistry, biology, and drug development.

8-Azahypoxanthine: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Azahypoxanthine is a synthetic purine (B94841) analog that has demonstrated notable biological activity, primarily as an antitumor agent. Its mechanism of action is centered on the disruption of purine metabolism, a critical pathway for cellular proliferation and survival. This technical guide provides a comprehensive overview of the core mechanisms through which this compound exerts its effects, with a focus on its enzymatic targets and the resultant impact on cellular signaling pathways. This document synthesizes available data on its inhibitory activities, details relevant experimental methodologies, and provides visual representations of the key pathways and workflows involved in its study.

Core Mechanism of Action: Inhibition of Purine Salvage and Metabolism

This compound functions primarily as an antimetabolite, interfering with the normal synthesis and utilization of purines. Its structural similarity to endogenous purine bases, particularly hypoxanthine (B114508), allows it to interact with key enzymes in the purine metabolic pathways. The two primary targets identified for this compound are Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) and Xanthine (B1682287) Oxidase.

Inhibition of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)

The principal mechanism of action of this compound is the inhibition of HGPRT.[1][2] This enzyme plays a crucial role in the purine salvage pathway, which recycles purine bases from the degradation of nucleotides to synthesize new nucleotides. By inhibiting HGPRT, this compound disrupts this recycling process, leading to a depletion of the guanine (B1146940) nucleotide pool.[3] This has significant downstream effects on DNA and RNA synthesis, ultimately inhibiting cell growth and proliferation, which is particularly detrimental to rapidly dividing cancer cells.[4]

Inhibition of Xanthine Oxidase

Several studies have also indicated that this compound and its derivatives can inhibit xanthine oxidase.[5] This enzyme is responsible for the catabolism of purines, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Inhibition of xanthine oxidase can lead to an accumulation of hypoxanthine and xanthine. While the direct contribution of xanthine oxidase inhibition to the antitumor effect of this compound is less characterized than HGPRT inhibition, it represents a secondary mechanism that further perturbs purine homeostasis.

Quantitative Data on Inhibitory Activity

A comprehensive review of the literature reveals a notable lack of specific quantitative data (i.e., IC50 and Kᵢ values) for the inhibitory activity of this compound against its primary targets, HGPRT and Xanthine Oxidase. While numerous studies confirm its inhibitory role, they often do not provide precise metrics of potency. The tables below are structured to accommodate this data as it becomes available in future research.

Table 1: Inhibitory Activity of this compound against Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)

| Target Enzyme | Substrate | Inhibitor | IC50 | Kᵢ | Cell Line/System | Reference |

| HGPRT | Hypoxanthine | This compound | Data not available | Data not available | Various | [1][2] |

| HGPRT | Guanine | This compound | Data not available | Data not available | Various | [1][2] |

Table 2: Inhibitory Activity of this compound against Xanthine Oxidase

| Target Enzyme | Substrate | Inhibitor | IC50 | Kᵢ | Assay Type | Reference |

| Xanthine Oxidase | Xanthine | This compound | Data not available | Data not available | Spectrophotometric | [5] |

| Xanthine Oxidase | Hypoxanthine | This compound | Data not available | Data not available | Spectrophotometric | [5] |

Signaling Pathways and Cellular Effects

The inhibition of HGPRT by this compound sets off a cascade of events that impact critical cellular signaling pathways, primarily those related to nucleotide biosynthesis and cell cycle regulation.

Disruption of the Purine Salvage Pathway

The purine salvage pathway is essential for maintaining the cellular pool of purine nucleotides. By blocking HGPRT, this compound forces cells to rely more heavily on the de novo purine synthesis pathway, which is more energetically expensive. In cancer cells with high rates of proliferation, this increased demand on the de novo pathway can be unsustainable, leading to a nucleotide deficit and subsequent cell cycle arrest and apoptosis.[3]

Impact on Guanine Nucleotide Biosynthesis

The inhibition of HGPRT leads to a selective reduction in the pools of guanine nucleotides.[3] This is because the salvage pathway is a major contributor to GMP synthesis. The resulting imbalance in the nucleotide pool can trigger cellular stress responses and halt DNA replication, a key process in the S phase of the cell cycle.

Experimental Protocols

The following sections detail generalized experimental protocols for assessing the inhibitory activity of compounds like this compound on its primary enzymatic targets.

HGPRT Inhibition Assay

Objective: To determine the inhibitory potential of this compound on HGPRT activity.

Principle: The assay measures the conversion of a radiolabeled purine substrate (e.g., [¹⁴C]-hypoxanthine) to its corresponding nucleotide monophosphate in the presence and absence of the inhibitor. The amount of radiolabeled product formed is quantified to determine the enzyme's activity.

Materials:

-

Purified recombinant HGPRT enzyme

-

[¹⁴C]-Hypoxanthine or [¹⁴C]-Guanine

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

This compound (test inhibitor)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and PRPP.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.

-

Enzyme Addition: Add purified HGPRT to each tube and pre-incubate for a specified time at 37°C.

-

Substrate Addition: Initiate the reaction by adding the radiolabeled substrate ([¹⁴C]-hypoxanthine or [¹⁴C]-guanine).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Separation of Product: Separate the radiolabeled nucleotide product from the unreacted substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of radioactivity in the product spot/peak using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Xanthine Oxidase Inhibition Assay

Objective: To evaluate the inhibitory effect of this compound on xanthine oxidase activity.

Principle: This spectrophotometric assay measures the rate of uric acid formation, which absorbs light at 295 nm. The reduction in the rate of increase in absorbance at this wavelength in the presence of an inhibitor is proportional to its inhibitory activity.[2][6]

Materials:

-

Xanthine Oxidase enzyme (from bovine milk)

-

Xanthine or Hypoxanthine (substrate)

-

Phosphate (B84403) buffer (pH 7.5)

-

This compound (test inhibitor)

-

Allopurinol (positive control)

-

UV-Vis Spectrophotometer

Procedure:

-

Assay Mixture Preparation: In a cuvette, prepare an assay mixture containing phosphate buffer and the test inhibitor (this compound) at various concentrations. Include a control without the inhibitor.

-

Enzyme Addition: Add the xanthine oxidase solution to the assay mixture and pre-incubate at 25°C for 15 minutes.

-

Reaction Initiation: Start the reaction by adding the substrate (xanthine or hypoxanthine).

-

Spectrophotometric Measurement: Immediately measure the increase in absorbance at 295 nm over a period of time (e.g., 3-5 minutes).

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 value.

Conclusion

This compound is a purine analog with a well-established role as an inhibitor of HGPRT, a key enzyme in the purine salvage pathway. This inhibitory action disrupts nucleotide metabolism, leading to its observed antitumor effects. A secondary mechanism involving the inhibition of xanthine oxidase may also contribute to its overall biological activity. While the qualitative aspects of its mechanism are understood, a significant gap exists in the literature regarding specific quantitative measures of its inhibitory potency. Further research is warranted to determine the IC50 and Kᵢ values for this compound against its enzymatic targets to fully characterize its pharmacological profile. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers investigating this compound and other purine analogs in the context of drug discovery and development.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. researchgate.net [researchgate.net]

- 5. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 6. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]

8-Azahypoxanthine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Promising Purine (B94841) Analog

Introduction

8-Azahypoxanthine is a synthetic purine analog that has garnered significant interest in the scientific community for its potential as an antimetabolite and its role in the study of purine metabolism. As a structural analog of hypoxanthine, it is recognized by and interacts with enzymes involved in the purine salvage pathway, leading to the disruption of normal cellular processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, and relevant experimental protocols, with a focus on its potential applications in research and drug development.

Mechanism of Action

The biological activity of this compound is contingent upon its metabolic activation within the cell. It primarily functions as a substrate for Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), a key enzyme in the purine salvage pathway.[1] This pathway allows cells to recycle purine bases from the degradation of nucleic acids.

Upon entering the cell, this compound is converted by HGPRT to 8-aza-inosine monophosphate (8-aza-IMP). This fraudulent nucleotide can then be further phosphorylated to the di- and triphosphate forms. The incorporation of these analogs into nucleic acids and their interaction with other enzymes disrupts normal cellular functions.

One of the key downstream effects of 8-aza-IMP is the inhibition of IMP dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[1] By competitively inhibiting IMPDH, this compound selectively depletes the intracellular pools of guanine nucleotides (GMP, GDP, and GTP).[2] This depletion has profound effects on various cellular processes, including DNA and RNA synthesis, signal transduction, and energy metabolism, ultimately leading to cytostatic and cytotoxic effects, particularly in rapidly proliferating cells such as cancer cells.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds. It is important to note that specific inhibitory constants for this compound are not widely reported in the available literature.

Table 1: In Vitro Cytotoxicity Data

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| This compound | HeLa S3 | Cloning Efficiency | Complete Lethality | 10 µg/mL | [1] |

| This compound | H. Ep. No. 2 | Colony Formation | Inhibition | Not specified | [1] |

| This compound | Ca 755 (mouse adenocarcinoma) | Growth | Suppression | Not specified | [1] |

Table 2: Enzyme Inhibition Data

| Compound | Enzyme | Substrate | Inhibition Type | Ki | Reference |

| 2-Aza-IMP (metabolite of 2-Azahypoxanthine) | IMP Dehydrogenase | IMP | Competitive | 66 µM | [2] |

| 2-n-hexyl-8-azahypoxanthine | Xanthine Oxidase | Not specified | Not specified | Most active in series | [3] |

Experimental Protocols

Synthesis of 2-n-Alkyl-8-Azahypoxanthines

This protocol is adapted from the synthesis of 2-n-alkyl-8-azahypoxanthines and can serve as a general guideline.[3]

Materials:

-

4(5)-amino-5(4)-carbamoyl-1,2,3-triazole

-

Appropriate ethyl alkanoate (e.g., ethyl hexanoate (B1226103) for 2-n-hexyl-8-azahypoxanthine)

-

Sodium ethoxide

-

Ethanol (B145695) (anhydrous)

-

Standard glassware for organic synthesis (reflux condenser, round-bottom flask, etc.)

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve 4(5)-amino-5(4)-carbamoyl-1,2,3-triazole in anhydrous ethanol in a round-bottom flask.

-

Add a solution of sodium ethoxide in ethanol to the flask.

-

Add the desired ethyl alkanoate to the reaction mixture.

-

Reflux the mixture for a specified period (e.g., several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the mixture with an appropriate acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 2-n-alkyl-8-azahypoxanthine.

Cell Viability Assay (MTT Assay)

This protocol describes a general method to assess the cytotoxicity of this compound against a chosen cell line.

Materials:

-

Target cell line (e.g., HeLa, HepG2)

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells. Replace the medium in the wells with the medium containing different concentrations of this compound. Include vehicle control (medium with DMSO) and blank (medium only) wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

HGPRT Inhibition Assay

This is a conceptual protocol for determining the inhibitory effect of this compound on HGPRT activity.

Materials:

-

Purified recombinant HGPRT enzyme

-

[¹⁴C]-Hypoxanthine (radiolabeled substrate)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

This compound

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, PRPP, and varying concentrations of the inhibitor, this compound.

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified HGPRT enzyme.

-

Substrate Addition: Add [¹⁴C]-Hypoxanthine to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specific time period.

-

Reaction Termination: Stop the reaction by adding an appropriate quenching agent (e.g., EDTA or by heat inactivation).

-

Separation: Spot the reaction mixture onto a TLC plate and develop the chromatogram to separate the substrate ([¹⁴C]-Hypoxanthine) from the product ([¹⁴C]-IMP).

-

Quantification: Visualize and quantify the radioactive spots corresponding to the substrate and product using a phosphorimager or by scraping the spots and measuring the radioactivity with a scintillation counter.

-

Data Analysis: Calculate the rate of product formation for each inhibitor concentration. Determine the kinetic parameters, such as the Ki value, by plotting the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).

Downstream Signaling Consequences of IMP Dehydrogenase Inhibition

The inhibition of IMP Dehydrogenase (IMPDH) by the metabolite of this compound, 8-aza-IMP, has significant downstream consequences that contribute to its anti-proliferative and cytotoxic effects.

Conclusion

This compound represents a valuable tool for researchers studying purine metabolism and holds promise for the development of novel therapeutics, particularly in oncology. Its mechanism of action, centered on the inhibition of the purine salvage pathway and subsequent disruption of nucleotide biosynthesis, provides a clear rationale for its anti-proliferative effects. While further research is needed to fully elucidate its quantitative inhibitory profile and in vivo efficacy and toxicity, the information presented in this guide provides a solid foundation for future investigations into this intriguing purine analog. The detailed protocols and pathway diagrams serve as practical resources for scientists and drug development professionals working in this area.

References

8-Azahypoxanthine: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Azahypoxanthine, a purine (B94841) analog, has demonstrated a range of biological activities, positioning it as a molecule of interest for further investigation in oncology and other therapeutic areas. This technical guide provides an in-depth overview of the biological activities of this compound, focusing on its mechanisms of action, quantitative data from key studies, and detailed experimental protocols. Its primary modes of action include the inhibition of hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and xanthine (B1682287) oxidase, key enzymes in the purine salvage pathway. This interference with purine metabolism leads to cytotoxic effects in cancer cells and influences plant growth. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of purine analogs and their therapeutic potential.

Introduction

This compound is a synthetic purine analog characterized by the substitution of a nitrogen atom for the carbon atom at the 8th position of the hypoxanthine (B114508) ring. This structural modification confers unique biological properties, primarily centered around its ability to interfere with purine metabolism. As a substrate and inhibitor of key enzymes in the purine salvage pathway, this compound has been investigated for its potential as an anticancer agent and a plant growth regulator. This guide will delve into the core aspects of its biological activity, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows involved in its study.

Mechanism of Action

The biological effects of this compound are predominantly attributed to its interaction with two key enzymes in the purine salvage pathway:

-

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Inhibition: this compound is recognized as a substrate by HGPRT, a central enzyme in the recycling of purine bases.[1] This interaction leads to the formation of 8-aza-inosine monophosphate (8-aza-IMP), a fraudulent nucleotide. The formation of this analog and the competition with natural substrates disrupt the normal synthesis of purine nucleotides, which are essential for DNA and RNA synthesis.[2]

-

Xanthine Oxidase Inhibition: this compound and its derivatives have been shown to inhibit xanthine oxidase, the enzyme responsible for the oxidation of hypoxanthine to xanthine and then to uric acid.[3][4] While the inhibitory potency of this compound itself is noted, derivatives such as 2-n-hexyl-8-azahypoxanthine have been found to be particularly active.[5]

The downstream consequence of these interactions is the disruption of purine homeostasis, leading to various cellular effects. A key metabolite, 2-aza-inosine monophosphate (formed from the related compound 2-azahypoxanthine, but indicative of the metabolic fate of azahypoxanthines), has been shown to be a competitive inhibitor of IMP dehydrogenase with a Ki of 66 µM.[6] This inhibition would further disrupt the synthesis of guanine (B1146940) nucleotides.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of this compound and its derivatives.

Table 1: Inhibition of Purine Metabolism Enzymes

| Compound | Enzyme Target | Inhibition Parameter | Value | Reference |

| 2-aza-Inosine Monophosphate | IMP Dehydrogenase | Ki | 66 µM | [6] |

| 2-n-hexyl-8-azahypoxanthine | Xanthine Oxidase | Activity | Most active in a series of 2-n-alkyl-8-azahypoxanthines | [3][5] |

Table 2: In Vitro Anticancer Activity

| Compound | Cell Line | Activity | Concentration | Effect | Reference |

| This compound | HeLa S3 | Cytotoxicity | 10 µg/mL | Reduces cloning efficiency to nearly 0 (complete lethality) | [7] |

| This compound | H. Ep. No. 2 (human epidermoid carcinoma) | Inhibition of Colony Formation | Not specified | Inhibits colony formation | [1] |

| This compound | Ca 755 (cultured mouse adenocarcinoma 755) | Growth Suppression | Not specified | Suppresses growth | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activity.

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Inhibition Assay

Principle: This assay measures the activity of HGPRT by quantifying the conversion of a radiolabeled purine substrate (e.g., [¹⁴C]-hypoxanthine) into its corresponding nucleotide in the presence and absence of the inhibitor.

Materials:

-

Purified HGPRT enzyme

-

[¹⁴C]-hypoxanthine

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

This compound (or other inhibitors)

-

Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and PRPP.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding the purified HGPRT enzyme and [¹⁴C]-hypoxanthine.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding EDTA or by heating.

-

Spot an aliquot of the reaction mixture onto a TLC plate.

-

Separate the unreacted substrate ([¹⁴C]-hypoxanthine) from the product ([¹⁴C]-IMP) using an appropriate solvent system (e.g., 0.5 M LiCl).

-

Visualize the spots under UV light, excise them, and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Xanthine Oxidase Inhibition Assay

Principle: This spectrophotometric assay measures the activity of xanthine oxidase by monitoring the formation of uric acid from xanthine, which absorbs light at 295 nm.

Materials:

-

Xanthine oxidase enzyme

-

Xanthine substrate solution

-

Phosphate (B84403) buffer (pH 7.5)

-

This compound (or other inhibitors)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing phosphate buffer and xanthine solution.

-

Add varying concentrations of this compound to the cuvette.

-

Initiate the reaction by adding xanthine oxidase.

-

Immediately measure the increase in absorbance at 295 nm over time.

-

The rate of uric acid formation is proportional to the slope of the initial linear portion of the absorbance versus time curve.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 or Ki value.

Cell Viability (MTT) Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

Materials:

-

Cancer cell lines (e.g., HeLa, adenocarcinoma cell lines)

-

Complete cell culture medium

-

96-well plates

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to untreated control cells and determine the IC50 value.

In Vivo Antitumor Activity in an Adenocarcinoma Mouse Model

Principle: This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of this compound in a mouse model of adenocarcinoma. Specific details may vary based on the tumor model and experimental design.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Adenocarcinoma cells (e.g., Ca 755)

-

This compound formulated for in vivo administration

-

Vehicle control solution

-

Calipers for tumor measurement

-

Sterile syringes and needles

Procedure:

-

Subcutaneously implant a known number of adenocarcinoma cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal injection) to the treatment group at a predetermined dose and schedule. Administer the vehicle solution to the control group.

-

Monitor the tumor size by measuring the length and width with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

-

Compare the tumor growth between the treatment and control groups to evaluate the antitumor efficacy of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the general workflows for its biological evaluation.

Caption: Inhibition of the Purine Salvage Pathway by this compound.

Caption: General Experimental Workflow for Evaluating this compound.

Plant Growth Regulation

This compound has also been identified as a plant growth regulator.[8][9][10] It is considered one of the "fairy chemicals" isolated from the fairy ring-forming fungus Lepista sordida.[8] In plants, this compound is metabolized to 2-aza-8-oxohypoxanthine.[8] These compounds have been shown to regulate carotenoid accumulation in citrus juice sacs, a process that is regulated at the transcriptional level.[11] The precise signaling pathways through which this compound and its metabolites exert their effects on plant growth and development are still under investigation but are thought to involve a novel purine metabolic pathway.[8]

Caption: Proposed Mechanism of Plant Growth Regulation by this compound.

Conclusion

This compound presents a compelling profile as a biologically active purine analog. Its ability to inhibit key enzymes in the purine salvage pathway, leading to cytotoxic effects in cancer cells, underscores its potential as a lead compound for anticancer drug development. Furthermore, its role as a plant growth regulator opens avenues for its application in agriculture. The quantitative data, while still emerging, provides a foundation for further dose-response and efficacy studies. The detailed experimental protocols included in this guide are intended to facilitate the replication and expansion of research into this promising molecule. Future investigations should focus on elucidating the precise downstream signaling events triggered by this compound in cancer cells, expanding the scope of in vivo studies to various cancer models, and further unraveling the mechanisms of its action in plant biology. This comprehensive technical guide serves as a valuable resource to propel these future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Substrate Orientation and Catalytic Specificity in the Action of Xanthine Oxidase: THE SEQUENTIAL HYDROXYLATION OF HYPOXANTHINE TO URIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Xanthine oxidase inhibition: effect of an N-alkyl substituent on C-2 of the nucleus of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Are fairy chemicals a new family of plant hormones? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Practical synthesis of natural plant-growth regulator 2-azahypoxanthine, its derivatives, and biotin-labeled probes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Identification of potential inhibitors of hypoxanthine-guanine phosphoribosyl transferase for cancer treatment by molecular docking, dynamics simulation and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fairy Chemicals, 2-Azahypoxanthine and 2-Aza-8-oxohypoxanthine, Regulate Carotenoid Accumulation in Citrus Juice Sacs in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Azahypoxanthine in Purine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Azahypoxanthine, a synthetic purine (B94841) analog, has garnered significant interest in the scientific community for its role as an antimetabolite and its potential therapeutic applications. Characterized by the substitution of a nitrogen atom for the carbon at the 8th position of the purine ring, this structural modification is the cornerstone of its biological activity. As an analog of the natural purine hypoxanthine (B114508), this compound competitively inhibits key enzymes within the purine metabolic pathways, leading to cytotoxic effects, particularly in rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of this compound's mechanism of action, its metabolic fate, and its effects on critical enzymes and signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Core Mechanism of Action

The biological effects of this compound are primarily mediated through its intracellular conversion into fraudulent nucleotides, which then interfere with the de novo and salvage pathways of purine biosynthesis. This interference disrupts the production of essential purine nucleotides, namely adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), which are vital for DNA and RNA synthesis, cellular energy metabolism, and signaling processes.

Inhibition of Key Purine Metabolism Enzymes

This compound's primary mode of action involves the competitive inhibition of two critical enzymes in the purine salvage pathway:

-

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): this compound is a known inhibitor of HGPRT[1]. This enzyme is responsible for the salvage of hypoxanthine and guanine (B1146940) by converting them into their respective mononucleotides, inosine (B1671953) monophosphate (IMP) and guanosine monophosphate (GMP). By competing with the natural substrates, this compound reduces the cell's ability to recycle purines, forcing a greater reliance on the energetically expensive de novo synthesis pathway.

-

Xanthine (B1682287) Oxidase: Several studies have indicated that this compound and its derivatives can inhibit xanthine oxidase[2]. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and further to uric acid. Inhibition of xanthine oxidase can lead to an accumulation of hypoxanthine and a decrease in uric acid production. The inhibitory activity of 2-n-alkyl-8-azahypoxanthines against xanthine oxidase is dependent on the length of the alkyl chain, with 2-n-hexyl-8-azahypoxanthine being the most active among the tested compounds in one study[2].

Metabolic Fate of this compound

Upon cellular uptake, this compound is metabolized by enzymes of the purine salvage pathway, leading to the formation of fraudulent nucleotides that disrupt normal cellular processes.

-

Conversion to 8-Aza-Inosine Monophosphate (8-aza-IMP): The initial and crucial step in the activation of this compound is its conversion to 8-aza-inosine 5'-monophosphate (8-aza-IMP). This reaction is catalyzed by Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), which transfers a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the azapurine base.

-

Further Anabolism to Triphosphate Derivatives: Following its formation, 8-aza-IMP can be further metabolized. It can be a substrate for IMP dehydrogenase (IMPDH), leading to the formation of 8-aza-xanthosine monophosphate (8-aza-XMP)[3]. Subsequently, 8-aza-XMP can be converted to 8-aza-guanosine monophosphate (8-aza-GMP). Alternatively, 8-aza-IMP can be converted to 8-aza-adenosine monophosphate (8-aza-AMP). These fraudulent mononucleotides are then phosphorylated to their corresponding di- and triphosphate forms (8-aza-GTP and 8-aza-ATP). The metabolism of the related compound, 2-azahypoxanthine (B601068), has been shown to result in the formation of 2-aza-ATP within HEp-2 cells[4].

-

Incorporation into Nucleic Acids: The triphosphate derivatives, particularly 8-aza-GTP, can be incorporated into RNA, leading to the synthesis of dysfunctional RNA molecules[5][6]. This incorporation disrupts protein synthesis and other RNA-dependent cellular processes, contributing significantly to the cytotoxic effects of this compound. Some studies have also suggested the potential for incorporation into DNA, although this is generally less frequent than RNA incorporation[6].

Quantitative Data

The following tables summarize the available quantitative data regarding the inhibitory and cytotoxic effects of this compound and its derivatives.

| Compound | Enzyme | Inhibition Type | Ki Value | Reference |

| 2-Amino-6-hydroxy-8-mercaptopurine (B14735) | Xanthine Oxidase | Mixed | 5.78 ± 0.48 µM (with xanthine) | [7] |

| 2-Amino-6-purinethiol | Xanthine Oxidase | Competitive | 6.61 ± 0.28 µM (with xanthine) | [7] |

| 8-Bromoxanthine (B49285) | Xanthine Oxidase | Uncompetitive | ~400 µM | [8] |

| Prolinol-containing inhibitors | Human HGPRT | Competitive | 3 nM - 90 nM | [9] |

| Compound | Cell Line | IC50 Value | Reference |

| This compound | HeLa S3 | Reduces cloning efficiency to near zero at 10 µg/mL | [10] |

| ICD-85 Nanoparticles | HeLa | 15.5 ± 2.4 µg/mL (72h) | [11] |

| Free ICD-85 | HeLa | 25 ± 2.9 µg/mL (72h) | [11] |

| Yamogenin | HeLa | 16.5 ± 0.59 µg/mL | [12] |

| Diosgenin | HeLa | 16.3 ± 0.26 µg/mL | [12] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows discussed in this guide.

Figure 1: Inhibition of the Purine Salvage Pathway by this compound.

Figure 2: Metabolic Fate of this compound.

Figure 3: General Experimental Workflow for Studying this compound.

Experimental Protocols

Synthesis of this compound (v-Triazolo[4,5-d]pyrimidin-7(6H)-one)

A common synthetic route to 8-azapurines involves the cyclization of substituted triazoles. For this compound, a potential synthesis starts from 5-amino-1H-v-triazole-4-carboxamide.

Materials:

-

5-amino-1H-v-triazole-4-carboxamide

-

Diethoxymethyl acetate (B1210297)

-

Acetic anhydride (B1165640)

-

Sodium methoxide (B1231860)

Procedure:

-

A mixture of 5-amino-1H-v-triazole-4-carboxamide and a slight excess of diethoxymethyl acetate in acetic anhydride is heated under reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is treated with a solution of sodium methoxide in methanol (B129727) to effect cyclization.

-

The reaction mixture is neutralized with acetic acid.

-

The precipitated product, this compound, is collected by filtration, washed with cold methanol, and dried.

Note: This is a generalized procedure and may require optimization for specific laboratory conditions.

Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine.

Materials:

-

Xanthine oxidase (from bovine milk)

-

Xanthine

-

This compound (or other inhibitors)

-

Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

-

Spectrophotometer capable of measuring absorbance at 295 nm

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer and xanthine in a quartz cuvette.

-

Add the inhibitor (this compound) at various concentrations to the reaction mixture. A control with no inhibitor should also be prepared.

-

Initiate the reaction by adding a specific amount of xanthine oxidase.

-

Immediately monitor the increase in absorbance at 295 nm over time, which corresponds to the formation of uric acid.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Determine the type of inhibition and the inhibition constant (Ki) by plotting the data using Lineweaver-Burk or Dixon plots.

HGPRT Activity Assay

This assay determines the activity of HGPRT by measuring the conversion of a radiolabeled purine substrate (e.g., [14C]hypoxanthine) to its corresponding nucleotide.

Materials:

-

Cell lysate containing HGPRT

-

[14C]Hypoxanthine

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

Magnesium chloride (MgCl2)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

This compound (as inhibitor)

-

Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and PRPP.

-

Add the cell lysate and the inhibitor (this compound) at various concentrations.

-

Initiate the reaction by adding [14C]hypoxanthine.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction by adding cold EDTA solution.

-

Spot an aliquot of the reaction mixture onto a TLC plate.

-

Separate the unreacted [14C]hypoxanthine from the product, [14C]IMP, by developing the TLC plate in an appropriate solvent system.

-

Visualize the spots under UV light, excise the spots corresponding to hypoxanthine and IMP, and quantify the radioactivity in each spot using a scintillation counter.

-

Calculate the percentage of conversion and determine the inhibitory effect of this compound.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HeLa, Ca755)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During the incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the resulting solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

HPLC Analysis of 8-Azapurine (B62227) Nucleotides

This method allows for the separation and quantification of intracellular 8-azapurine nucleotides.

Instrumentation and Columns:

-

A high-performance liquid chromatography (HPLC) system equipped with a UV detector or a mass spectrometer (LC-MS/MS) for enhanced sensitivity and specificity.

-

A C18 reverse-phase column is commonly used for nucleotide separation[13][14][15].

Sample Preparation:

-

Harvest cultured cells treated with this compound.

-

Extract the intracellular metabolites using a cold acid solution (e.g., perchloric acid or trichloroacetic acid).

-

Neutralize the extract with a suitable base (e.g., potassium carbonate or potassium hydroxide).

-

Centrifuge to remove the precipitate and collect the supernatant containing the nucleotides.

Chromatographic Conditions:

-

Mobile Phase: A gradient elution is typically employed using a combination of an aqueous buffer (e.g., ammonium (B1175870) acetate or potassium phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol)[13][14][15].

-

Detection: UV detection can be used to monitor the eluting nucleotides at a specific wavelength (e.g., 254 nm). For more sensitive and specific detection, LC-MS/MS can be utilized to identify and quantify the specific 8-azapurine nucleotides based on their mass-to-charge ratios and fragmentation patterns[16][17].

Conclusion

This compound stands as a compelling molecule for researchers in the fields of purine metabolism and drug development. Its ability to competitively inhibit key enzymes like HGPRT and xanthine oxidase, coupled with its metabolic conversion to fraudulent nucleotides that disrupt nucleic acid synthesis, underscores its potential as an anticancer agent. The detailed methodologies and quantitative data presented in this guide are intended to provide a solid foundation for further investigation into the intricate mechanisms of this compound and to aid in the development of novel therapeutic strategies targeting purine metabolism. The provided visualizations of the relevant pathways and experimental workflows offer a clear conceptual framework for designing and interpreting future studies in this promising area of research.

References

- 1. Metabolism and metabolic effects of 8-azainosine and 8-azaadenosine. | Semantic Scholar [semanticscholar.org]

- 2. Xanthine oxidase inhibition: effect of an N-alkyl substituent on C-2 of the nucleus of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism and metabolic effects of 2-azahypoxanthine and 2-azaadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The incorporation of 8-azaguanine into nucleic acids of tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The inhibition of xanthine oxidase by 8-bromoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of Prolinol Containing Inhibitors of Hypoxanthine–Guanine–Xanthine Phosphoribosyltransferase: Rational Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Single-run high-performance liquid chromatography of nucleotides, nucleosides, and major purine bases and its application to different tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. researchgate.net [researchgate.net]

- 17. Regulation of IMP dehydrogenase gene expression by its end products, guanine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Azahypoxanthine Isomers in Plant Growth: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Scope: This guide was initially intended to explore the role of 8-Azahypoxanthine in plant growth. However, a comprehensive review of scientific literature reveals a significant lack of data regarding the specific effects of this compound on plant physiology. In contrast, its isomer, 2-Azahypoxanthine (AHX), is a well-documented plant growth regulator. It is highly probable that the interest in "this compound" stems from a case of mistaken identity with the extensively studied "2-Azahypoxanthine." Therefore, this guide will focus on the known effects, mechanisms, and experimental protocols related to 2-Azahypoxanthine and its metabolites, providing a valuable resource for researchers in the field.

Introduction to 2-Azahypoxanthine (AHX): A "Fairy Chemical"

2-Azahypoxanthine (AHX) is a purine (B94841) analog originally isolated from the fairy ring-forming fungus Lepista sordida. This discovery identified AHX as one of the "fairy chemicals" responsible for the enhanced plant growth observed in these natural phenomena.[1][2][3] Subsequent research has shown that AHX and its metabolite, 2-aza-8-oxohypoxanthine (AOH), are not only produced by fungi but are also endogenously present in plants, suggesting they may represent a novel class of plant hormones.[1][4]

These compounds have been shown to regulate the growth of a wide range of plants, including important crops like rice and wheat, and enhance their tolerance to various environmental stresses.[1][2]

Quantitative Effects of 2-Azahypoxanthine on Plant Growth

The application of 2-Azahypoxanthine has demonstrated significant positive effects on the growth and yield of several crop species. The following tables summarize the key quantitative data from field and pot experiments.

Table 1: Effects of 2-Azahypoxanthine (AHX) on Rice (Oryza sativa L. cv. Nipponbare) Growth

| Treatment Condition | Application Stage | Panicle Number (PN) | Culm Length (CL) | Plant Dry Weight | Brown Rice Yield Increase (%) | Reference |

| 50 μM AHX (Pot Experiment) | Transplanting | Increased | Increased | Increased | - | [5] |

| 50 μM AHX (Pot Experiment) | Tillering | Increased | Increased | Increased | 15.8 | [2][5] |

| 50 μM AHX (Pot Experiment) | Panicle Formation | Increased | Increased | Increased | 18.7 | [2][5] |

| 50 μM AHX (Pot Experiment) | Ripening | Increased | Increased | Increased | - | [5] |

| 1 mM AHX (Field Experiment) | Seedling Treatment | Increased | Increased | Increased | 9.6 | [5] |

| 1 mM AHX (Field Experiment) | Transplanting | Increased | Increased | Increased | 5.8 | [5] |

| 1 mM AHX (Field Experiment) | Panicle Formation | Increased | Increased | Increased | - | [5] |

Table 2: Effects of 2-Azahypoxanthine (AHX) on Wheat (Triticum aestivum) Yield

| Treatment Condition | Application Method | Grain Yield Increase (%) | Reference |

| Not Specified | Two-week seedling treatment | 10.2 | [2] |

| Not Specified | Seed soaking for 36 hours | Stimulated germination | [2] |

| Not Specified | Field Treatment | Up to 20.4 | [2] |

Mechanism of Action and Metabolic Pathway

In plants, 2-Azahypoxanthine is metabolized into 2-aza-8-oxohypoxanthine (AOH), a reaction catalyzed by the enzyme xanthine (B1682287) oxidase.[4][6] Both AHX and AOH have been shown to possess plant growth-promoting activities.[6] The biosynthesis of AHX in plants is believed to be a novel branch of the purine metabolic pathway, originating from 5-aminoimidazole-4-carboxamide (B1664886) (AICA).[4][7]

The proposed metabolic pathway suggests that plants can endogenously produce these "fairy chemicals" to regulate their growth and respond to environmental stimuli.

References

8-Azahypoxanthine: A Technical Whitepaper on a Purine Analog with Antitumor Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 8-Azahypoxanthine, a purine (B94841) analog with demonstrated antitumor properties. It is crucial to address a common misconception from the outset: This compound is not classified as a "fairy chemical." This term refers to a specific group of naturally occurring compounds—2-azahypoxanthine (B601068) (AHX), 2-aza-8-oxohypoxanthine (AOH), and imidazole-4-carboxamide (ICA)—which are known for their effects on plant growth and are being explored for cosmetic applications. This compound, in contrast, is a synthetic compound primarily investigated for its therapeutic potential in oncology.

This guide delves into the core of this compound's mechanism of action as an inhibitor of hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a key enzyme in the purine salvage pathway. By disrupting this pathway, this compound effectively impedes DNA and RNA synthesis in rapidly proliferating cancer cells, leading to cytotoxic effects. This whitepaper presents available quantitative data on its biological activity, details relevant experimental protocols, and provides visualizations of its mechanism and experimental workflows to support further research and development efforts.

Introduction and Clarification of "Fairy Chemical" Misnomer

This compound is a synthetic purine analog that has been a subject of interest in cancer research due to its cytotoxic and antitumor activities. Its structure, characterized by the substitution of a carbon atom with a nitrogen atom at the 8th position of the hypoxanthine (B114508) ring, is fundamental to its biological activity.

The term "fairy chemicals" originates from the study of "fairy rings" in turfgrass, which are caused by fungi.[1][2] Researchers identified three compounds responsible for this phenomenon: 2-azahypoxanthine (AHX), imidazole-4-carboxamide (ICA), and 2-aza-8-oxohypoxanthine (AOH).[1][2] These compounds have been shown to have plant growth-regulating properties and are being investigated for their potential in agriculture and cosmetics, such as improving skin barrier function.[1][3] It is imperative for the scientific community to distinguish this compound from this group to ensure clarity in research and communication.

Mechanism of Action: Inhibition of the Purine Salvage Pathway

The primary mechanism of action of this compound is the inhibition of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[4] HGPRT is a central enzyme in the purine salvage pathway, which allows cells to recycle purine bases (hypoxanthine and guanine) from the degradation of nucleic acids to synthesize new nucleotides.[5]